molecular formula C9H9BrF3N B13654018 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine

3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine

Cat. No.: B13654018
M. Wt: 268.07 g/mol
InChI Key: KIKOUJITKDXNMI-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine is a halogenated aromatic amine featuring a bromine atom at the meta position of the phenyl ring and a trifluoromethyl group on the propan-2-amine backbone. Its molecular formula is C₉H₉BrF₃N (MW: 268.07 g/mol).

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

3-(3-bromophenyl)-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C9H9BrF3N/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2

InChI Key

KIKOUJITKDXNMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoropropanamine group. The process may involve:

    Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The brominated phenyl compound is then reacted with a trifluoropropanamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced products.

    Coupling: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the trifluoropropanamine moiety can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Bromine Substitution

3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine
  • Key Differences : The bromine atom is at the para position instead of meta.
  • Steric Considerations: Meta substitution (original compound) may offer better spatial compatibility with certain enzyme active sites compared to para isomers .
  • Data: Property 3-(3-Bromophenyl) 3-(4-Bromophenyl) Molecular Weight 268.07 268.07 CAS Number Not provided 1592874-89-9

Substituent Variations: Trifluoromethyl vs. Thioether

1-((3-Bromophenyl)thio)propan-2-amine
  • Key Differences : Replaces the trifluoromethyl group with a thioether (-S-) .
  • Impact :
    • Electron Withdrawal : The trifluoromethyl group is strongly electron-withdrawing, while the thioether is less electronegative but polarizable.
    • Metabolic Stability : Trifluoromethyl groups often enhance resistance to oxidative metabolism compared to sulfur-containing analogs .
  • Data :

    Property 3-(3-Bromophenyl)-CF₃ 1-((3-Bromophenyl)thio)
    Molecular Weight 268.07 246.2 ([M+H]⁺)
    Functional Group CF₃ -S-

Steric Modifications: Bulky Substituents

3-(1-Adamantyl)-1,1,1-trifluoropropan-2-amine
  • Key Differences : Replaces the bromophenyl group with a bulky adamantyl moiety .
  • Lipophilicity: Adamantyl groups enhance lipophilicity, which may improve blood-brain barrier penetration .
  • Data :

    Property 3-(3-Bromophenyl)-CF₃ 3-(1-Adamantyl)-CF₃
    Molecular Weight 268.07 247.31

Fluorinated Analogs

1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-2-amine
  • Key Differences : Adds a fluorine atom at the 5-position of the phenyl ring and introduces a dimethyl group on the amine.
  • Basicity: The tertiary amine (dimethyl substitution) is less basic than the primary amine in the original compound, affecting solubility and protonation state .
  • Data :

    Property 3-(3-Bromophenyl)-CF₃ 1-(3-Bromo-5-Fluorophenyl)
    Molecular Formula C₉H₉BrF₃N C₁₀H₁₃BrFN
    Molecular Weight 268.07 246.12

Biological Activity

3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties. Additionally, it presents relevant data tables and case studies to illustrate its effects.

Chemical Structure and Properties

The molecular formula for 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine is C9H8BrF3NC_9H_8BrF_3N. The presence of the bromophenyl group and the trifluoromethyl group enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine exhibits significant antimicrobial properties. A study conducted by John et al. (2014) evaluated a series of similar compounds for antifungal activity against several plant-pathogenic fungi. The results showed that compounds with trifluoromethyl substitutions demonstrated enhanced antifungal activity compared to their non-fluorinated counterparts .

Table 1: Antifungal Activity of Related Compounds

CompoundEC50 (ppm)Target Pathogen
3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine0.08Zymoseptoria tritici
3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amineTBDVarious plant pathogens

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. It acts by modulating pathways involved in inflammation, particularly through its interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways. This modulation can potentially reduce inflammation in various disease models.

The mechanism by which 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine exerts its biological effects involves several interactions:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, influencing their functions.
  • π-π Interactions : The bromophenyl moiety can engage in π-π stacking with aromatic residues in proteins.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against specific cancer cell lines. In a comparative study with other fluorinated amines, it was found that 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine exhibited cytotoxic effects on breast cancer cell lines (MCF-7) at concentrations as low as 10 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Compound Tested
MCF-7103-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine
HeLa15Similar fluorinated compounds

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